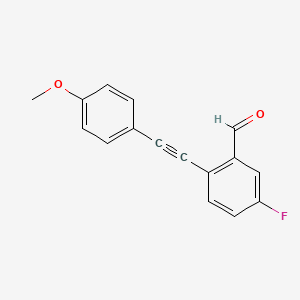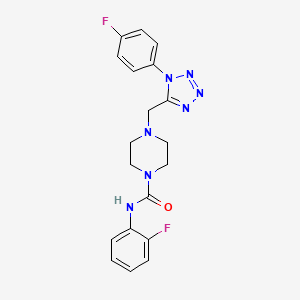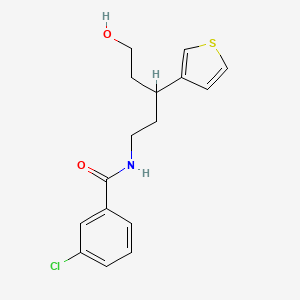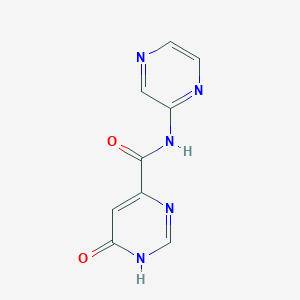
N-(1-adamantylmethyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-adamantylmethyl)pyrrolidine-1-carboxamide” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its three-dimensional (3D) structure due to the non-planarity of the ring . This phenomenon is known as “pseudorotation”. The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features .Chemical Reactions Analysis
The pyrrolidine ring in the molecule allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and allows for increased three-dimensional (3D) coverage .Applications De Recherche Scientifique
Synthesis and Material Applications
Polymer Synthesis : Adamantane-containing polyamide-imides were synthesized using N-(1-adamantylmethyl)pyrrolidine-1-carboxamide derivatives. These polymers are noted for their high glass transition temperatures and stability, making them suitable for advanced material applications (Liaw & Liaw, 2001).
Electroactive Aromatic Polymers : The compound's derivatives are used in creating electroactive aromatic polyamides and polyimides, featuring good solubility, mechanical strength, and thermal stability. This suggests potential applications in electronic devices (Hsiao et al., 2009).
Medicinal Chemistry and Drug Development
Antiviral Agents : Derivatives of this compound exhibit activity against influenza A virus, offering potential for developing new antiviral drugs (Stamatiou et al., 2001).
Antibacterial Properties : Some derivatives have shown potent antibacterial activity, particularly against Gram-positive bacteria, and moderate antifungal activity, indicating potential for treating bacterial infections (Kadi et al., 2007).
Dipeptidyl Peptidase IV Inhibitors : Certain derivatives have been explored as dipeptidyl peptidase IV inhibitors with potential applications in treating type 2 diabetes (Villhauer et al., 2003).
Serotonin Receptor Activities : Adamantyl aryl- and heteroarylpiperazine derivatives of this compound have shown activities at serotonin receptors, suggesting potential for developing anxiolytic and antidepressant agents (Abou-Gharbia et al., 1999).
Mécanisme D'action
Target of Action
N-(1-adamantyl)methylcarbamoylpyrrolidine is a synthetic cannabinoid . Synthetic cannabinoids are designed to mimic the effects of ∆9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. They primarily target the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system in the human body .
Mode of Action
The compound interacts with its targets, the CB1 and CB2 receptors, in a similar way to THC. This is due to their full agonist activity, compared to the partial agonist activity of THC .
Biochemical Pathways
The activation of CB1 receptors in the central nervous system by synthetic cannabinoids can affect various neurotransmitter systems. This can lead to alterations in mood, perception, and cognition . The activation of CB2 receptors can have effects on the immune system .
Pharmacokinetics
It is known that synthetic cannabinoids generally have a high lipid solubility, which can lead to a long duration of action and a potential for accumulation in the body .
Result of Action
The use of synthetic cannabinoids can lead to a range of effects, from the desired euphoria and relaxation to adverse effects such as tachycardia, vomiting, acute kidney injury, seizures, and psychosis . In some cases, use has been associated with serious cardiovascular events .
Action Environment
Environmental factors such as the presence of other substances, the user’s health status, and individual genetic factors can influence the action, efficacy, and stability of synthetic cannabinoids. For example, the presence of other substances can lead to dangerous interactions, while individual genetic factors can affect the metabolism and response to the drug .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1-adamantylmethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c19-15(18-3-1-2-4-18)17-11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,1-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWIZNCKJRJVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2893953.png)

![5-bromo-6-chloro-N-{2-[cyclopropyl(methyl)amino]ethyl}-N-methylpyridine-3-carboxamide](/img/structure/B2893955.png)






![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2893971.png)
![6-(2-Methoxyphenyl)-2-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2893973.png)
![N-butyl-3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2893974.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2893975.png)

